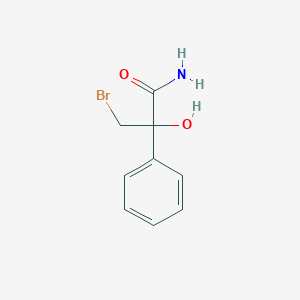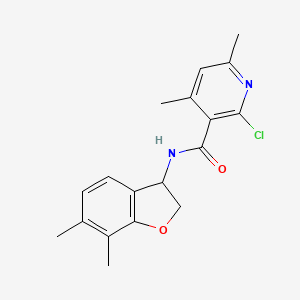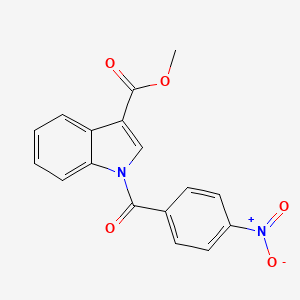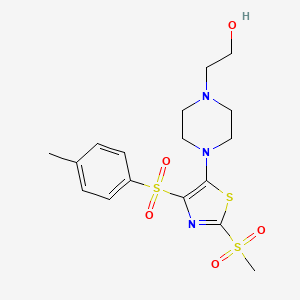
3-Bromo-2-hydroxy-2-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-hydroxy-2-phenylpropanamide is a chemical compound with the CAS Number: 1909319-68-1 . It has a molecular weight of 244.09 and its IUPAC name is 3-bromo-2-hydroxy-2-phenylpropanamide .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-hydroxy-2-phenylpropanamide is1S/C9H10BrNO2/c10-6-9(13,8(11)12)7-4-2-1-3-5-7/h1-5,13H,6H2,(H2,11,12) . This indicates the presence of a bromine atom, a hydroxyl group, and a phenyl group in the molecule . Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2-hydroxy-2-phenylpropanamide include a molecular weight of 244.09 . The compound is likely to be solid at room temperature, given its structural similarity to other solid aromatic compounds .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
3-Bromo-2-hydroxy-2-phenylpropanamide is a compound that plays a pivotal role in synthetic chemistry, particularly in the synthesis of complex molecules. For instance, it has been used as a starting material in the efficient synthesis of 3-bromoflavones under solvent-free conditions using a grinding technique. This process is significant for its operational simplicity, environmental friendliness, and the ability to yield products directly from flavones without needing solvent, highlighting its utility in green chemistry (K. Jakhar, J. K. Makrandi, 2012).
Material Science Applications
In the field of material science, derivatives of 3-Bromo-2-hydroxy-2-phenylpropanamide have been explored for their potential in creating advanced materials. Notably, a study involving the synthesis of kojic acid derivatives in an ionic liquid demonstrated the compound's utility in producing substances with enhanced properties, such as higher yields and operational simplicity, which are vital for developing new materials with potential applications in various industries (Yu‐ling Li et al., 2013).
Propiedades
IUPAC Name |
3-bromo-2-hydroxy-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-6-9(13,8(11)12)7-4-2-1-3-5-7/h1-5,13H,6H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBAQYPHMYVGOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CBr)(C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-hydroxy-2-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2765104.png)
![(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2765105.png)
![ethyl 2-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2765107.png)


